5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline
Description
Properties
IUPAC Name |
2-amino-3-methylimidazo[4,5-f]quinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-7-5-8(16)10-6(3-2-4-13-10)9(7)14-11(15)12/h2-5,16H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKASQOGWHOHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153684 | |
| Record name | 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122719-38-4 | |
| Record name | 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122719384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metabolic Activation of 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ)
5-OH-IQ is primarily identified as a metabolite of IQ, a heterocyclic amine formed during high-temperature cooking of protein-rich foods. In vivo studies using β-naphthoflavone (BNF)-pretreated mice demonstrated that IQ undergoes cytochrome P450 (CYP1A2)-mediated hydroxylation at the C5 position. The reaction involves hepatic microsomes incubated with NADPH, MgCl₂, and ¹⁴C-labeled IQ at 37°C for 30 minutes. Key steps include:
Isolation and Purification of 5-OH-IQ
Metabolites are extracted from urine using solid-phase extraction (C18 cartridges) and separated via high-performance liquid chromatography (HPLC). The mobile phase for HPLC comprises 20 mM ammonium acetate (pH 5.0) with a gradient of 2–50% acetonitrile over 35 minutes. 5-OH-IQ elutes at 10.6 minutes under these conditions, identified by its [M + H]⁺ ion at m/z 217 via electrospray ionization mass spectrometry (ESI/MS).
Table 1: HPLC Parameters for 5-OH-IQ Purification
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (4.6 × 250 mm) |
| Flow Rate | 1.0 mL/min |
| Detection | Radiometric (¹⁴C) and UV (254 nm) |
| Acetonitrile Gradient | 2% (0–2 min) → 50% (22–24 min) |
Chemical Synthesis Pathways
Direct Hydroxylation of IQ
Chemical synthesis of 5-OH-IQ involves regioselective hydroxylation of IQ using oxidizing agents. A protocol adapted from Lakshmi et al. (2008) employs:
N-Acetyl-IQ as a Synthetic Intermediate
N-Acetyl-IQ serves as a precursor for 5-OH-IQ synthesis. The acetylation of IQ is performed using acetic anhydride in pyridine (1:2 v/v) at 60°C for 15 minutes, yielding N-acetyl-IQ ([M + H]⁺ m/z 241). Subsequent hydrolysis with 1 N HCl at 37°C for 1 hour removes the acetyl group, followed by hydroxylation as described above.
Table 2: Key Spectral Data for 5-OH-IQ and Intermediates
| Compound | [M + H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
|---|---|---|
| IQ | 199 | 184 (loss of CH₃), 158 (C-N cleavage) |
| N-Acetyl-IQ | 241 | 199 (loss of acetyl), 184 |
| 5-OH-IQ | 217 | 200 (loss of NH₃), 186 (loss of CH₃-NH₂) |
Structural Confirmation and Analytical Validation
Chemical Reactions Analysis
Metabolic Activation Pathways
5-Hydroxy-IQ is primarily formed through cytochrome P450-mediated oxidation of IQ, particularly via CYP1A2 enzymes . This hydroxylation occurs at the C5 position of the quinoline ring, introducing a reactive hydroxyl group that facilitates further conjugation or oxidation .
Key Reactions:
- Phase I Metabolism :
- Phase II Metabolism :
DNA Adduct Formation
5-Hydroxy-IQ participates in covalent DNA binding through reactive intermediates.
Mechanism of Adduct Formation:
- N-Hydroxylation : CYP1A2 converts IQ to N-OH-IQ, which undergoes acetylation or sulfation to form N-acetoxy-IQ or N-sulfonyloxy-IQ .
- Electrophilic Attack : These esters degrade into nitrenium ions, reacting predominantly with the C8 position of deoxyguanosine in DNA .
Table 1: DNA Adduct Characteristics
- Structural Confirmation : The N-(deoxyguanosin-8-yl)-IQ adduct adopts a base-displaced intercalated conformation, destabilizing DNA duplexes and inducing frameshift mutations .
Reactivity with Proteins and Oxidative Stress
While 5-hydroxy-IQ is less studied than IQ, its parent compound induces oxidative stress indirectly:
- Protein Oxidation : IQ metabolites increase γ-glutamyl semialdehyde in liver proteins, indicating protein oxidation .
- Antioxidant Response : Plasma vitamin C levels rise as a compensatory mechanism, though systemic oxidative stress is not observed .
Dose-Response Relationships
Low-dose studies reveal threshold effects:
- No-Effect Level : Doses ≤1 ppm IQ (and by extension, its metabolites) fail to induce preneoplastic lesions in rats, attributed to p21^Cip/WAF1^ upregulation arresting cell cycle progression .
- Enzyme Induction : CYP1A2 activity increases at 0.01–10 ppm, while CYP1A1 dominates at 100 ppm, altering metabolic activation pathways .
Comparative Mutagenicity
5-Hydroxy-IQ’s mutagenic potential is context-dependent:
- Colon vs. Liver : IQ induces more DNA adducts and strand breaks in the colon but higher mutation frequencies in the liver due to lower DNA repair capacity .
- Adduct Persistence : DNA adducts correlate linearly with IQ dose, suggesting cumulative genotoxic risk .
Synthetic and Analytical Methods
- Synthesis : 5-Hydroxy-IQ is synthesized via Schlenk techniques or enzymatic oxidation of IQ .
- Detection : Reverse-phase HPLC and LC-MS/MS are standard for quantifying metabolites and adducts .
Key Research Gaps
Scientific Research Applications
Carcinogenicity Studies
5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline is extensively studied for its role in carcinogenesis. It is known to form DNA adducts that can lead to mutations, making it a critical compound for understanding dietary carcinogens. Research indicates that exposure to this compound can induce tumors in various animal models, including rodents and monkeys, particularly affecting organs such as the liver and intestines .
Key Findings:
- Mutagenicity: 5-OH-IQ exhibits mutagenic properties, which are primarily linked to its ability to form DNA adducts. These interactions can lead to base-pair substitutions and sister chromatid exchanges in mammalian cells .
- Dose-Response Relationships: Studies have established dose-response relationships for tumor induction, with specific TD50 values indicating the amount of compound required to induce tumors in laboratory animals .
Toxicological Assessments
The compound is also utilized in toxicological studies to evaluate the risks associated with dietary intake of cooked meats and other sources of heterocyclic amines. Its role in metabolic pathways helps researchers understand how it interacts with biological systems.
Applications in Toxicology:
- Risk Evaluations: 5-OH-IQ is used to assess risks related to food safety, particularly concerning the consumption of grilled or fried meats where HCAs are prevalent.
- Metabolic Pathway Studies: Research on 5-OH-IQ has provided insights into its metabolic pathways, revealing how it interacts with cellular components and influences health outcomes .
Structural Comparisons and Related Compounds
Understanding the structural features of this compound compared to related compounds enhances its application in research. The following table summarizes some structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ) | Parent compound; lacks hydroxyl group | Directly linked to carcinogenesis |
| 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline | Dimethylated version; two methyl groups | Higher mutagenic potential than IQ |
| 2-Amino-3-methylimidazo[4,5-b]pyridine | Pyridine ring system; similar mutagenic properties | Different ring structure affects biological activity |
The unique hydroxylation state of 5-OH-IQ influences its reactivity and biological effects compared to these related compounds, which is critical for understanding its role in dietary carcinogenesis and developing strategies for risk assessment related to food consumption.
Research Methodologies
Various methodologies have been employed to study the effects and mechanisms of action of this compound:
- In Vivo Studies: Animal models are often used to investigate the carcinogenic potential and metabolic pathways of the compound.
- In Vitro Assays: Cell culture studies help elucidate the mechanisms by which 5-OH-IQ interacts with DNA and induces mutations.
- Biochemical Analyses: Techniques such as mass spectrometry and HPLC are utilized to quantify levels of DNA adducts formed by exposure to this compound .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline involves its interaction with DNA, leading to mutations. It can induce DNA damage through the formation of adducts, which interfere with normal cellular processes. This compound is also known to induce oxidative stress and inflammation, contributing to its toxicological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The imidazo[4,5-f]quinoline scaffold is shared among several HAAs, but substituent variations significantly alter their biological properties. Key compounds include:
Mutagenic and Carcinogenic Profiles
Metabolic Pathways and Bioactivity
- 5-OH-IQ: Generated via cytochrome P450-mediated hydroxylation of IQ. However, it could also undergo further oxidation to form reactive quinones .
- IQ and MeIQx: Require metabolic activation by N-hydroxylation to form DNA-binding intermediates. MeIQx’s quinoxaline core stabilizes these metabolites, prolonging mutagenic effects .
- MeIQ : The additional methyl group at C4 increases steric bulk, altering metabolic enzyme interactions and adduct formation patterns .
Biological Activity
5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline (5-OH-IQ) is a heterocyclic amine that has garnered attention due to its potential biological activities, particularly its mutagenic and carcinogenic properties. This compound is primarily formed during the cooking of high-protein foods at elevated temperatures and has been linked to various health risks, including cancer. This article delves into the biological activity of 5-OH-IQ, exploring its mechanisms of action, mutagenicity, and potential protective effects from dietary components.
Chemical Structure and Properties
The molecular formula of 5-OH-IQ is C11H10N4O, and its structure features a hydroxyl group that distinguishes it from its parent compound, 2-amino-3-methylimidazo(4,5-f)quinoline (IQ). This hydroxylation influences both its reactivity and biological activity, making it a significant subject of study in toxicology.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4O |
| IUPAC Name | 2-amino-3-methylimidazo[4,5-f]quinolin-5-ol |
| InChI Key | PVKASQOGWHOHIL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)O |
The primary mechanism by which 5-OH-IQ exerts its biological effects involves interaction with DNA. It can form DNA adducts that lead to mutations and subsequent cellular damage. The compound induces oxidative stress and inflammation, contributing to its potential carcinogenic effects. Studies have shown that 5-OH-IQ can activate various cellular pathways associated with inflammation and cell proliferation, notably the TLR4/MAPK and TLR4/NF-κB signaling pathways .
Mutagenicity and Carcinogenicity
Research indicates that 5-OH-IQ exhibits significant mutagenic properties. In assays such as the Ames test using Salmonella typhimurium, it has been shown to induce mutations in a dose-dependent manner. The compound's mutagenicity is believed to be mediated through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA .
Case Studies
- Dietary Exposure : A study highlighted the hepatotoxicity associated with dietary exposure to IQ and its derivatives, underscoring the health risks posed by high-temperature cooking methods. The research indicated alterations in gene expression linked to oxidative stress and inflammation pathways .
- Protective Effects of Flavonoids : Another investigation explored the antimutagenic effects of flavonoids against 5-OH-IQ-induced mutagenicity. It was found that certain flavonoids could inhibit the metabolic activation of IQ, thus reducing its mutagenic potential in vitro .
Comparative Analysis with Similar Compounds
| Compound | Mutagenicity Level | Mechanism of Action |
|---|---|---|
| 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ) | High | DNA adduct formation; oxidative stress |
| 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | Moderate | Similar mechanisms as IQ |
| This compound | High | DNA interaction; oxidative stress |
Q & A
Q. What analytical methods are recommended for detecting and quantifying 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline in biological matrices?
High-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) improve quantification accuracy by correcting for matrix effects and instrument variability. Protocols often reference standardized procedures for heterocyclic amines, such as those using purchased reference materials for calibration .
Q. How is the mutagenic potential of this compound assessed in preliminary toxicological studies?
The Ames test with Salmonella typhimurium strains (e.g., TA98) is widely used to evaluate mutagenicity. This compound’s structural analogs, such as IQ (2-amino-3-methylimidazo[4,5-f]quinoline), exhibit high mutagenic activity in this assay, attributed to metabolic activation by cytochrome P450 enzymes and subsequent DNA adduct formation .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store lyophilized or crystalline forms at 2–8°C in airtight, light-protected containers to prevent degradation. Stability studies for related imidazoquinoline derivatives suggest that prolonged exposure to humidity or elevated temperatures accelerates decomposition .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies between in vitro mutagenicity and in vivo carcinogenicity data?
Discrepancies often arise from differences in metabolic activation. Strategies include:
Q. How can metabolic activation pathways be elucidated to identify reactive intermediates?
Isotopic labeling (e.g., deuterated analogs) combined with LC-MS/MS enables tracking of metabolites. Enzyme inhibition studies (e.g., using CYP1A2 inhibitors) and recombinant enzyme systems clarify metabolic roles. Structural characterization of DNA adducts via NMR or high-resolution MS further identifies reactive species .
Q. What computational approaches predict DNA adduct formation propensity?
Quantum mechanical/molecular mechanical (QM/MM) simulations and quantitative structure-activity relationship (QSAR) models are validated for predicting electrophilic reactivity. Docking studies with DNA polymerase or repair enzymes highlight binding affinities and adduct stability .
Q. How are controlled experiments designed to assess dose-response carcinogenicity?
Longitudinal studies in rodents with defined exposure regimens (e.g., dietary administration) are paired with histopathological analysis. Confounding variables (e.g., diet composition) are minimized by using standardized feed and controlled housing. Biomarkers like urinary metabolites or DNA adducts provide intermediate endpoints .
Q. What structural features govern interactions with biological macromolecules?
The amino group at position 2 and hydroxy group at position 5 enhance electrophilicity after metabolic activation. The planar aromatic system facilitates intercalation with DNA, while the methyl group at position 3 influences steric interactions with metabolic enzymes like N-acetyltransferases .
Contradiction Analysis and Methodological Challenges
Q. How do researchers address conflicting data on the compound’s genotoxicity across experimental models?
- Cross-model validation : Compare results from bacterial reverse mutation assays, mammalian cell tests (e.g., micronucleus assay), and in vivo comet assays.
- Meta-analysis : Pool data from multiple studies to identify consistent trends.
- Mechanistic studies : Investigate tissue-specific metabolism or repair mechanisms that explain variability .
Q. What frameworks guide the integration of theoretical models into experimental design?
Research should align with carcinogenesis theories (e.g., multi-hit hypothesis) or metabolic activation pathways. Conceptual frameworks include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
